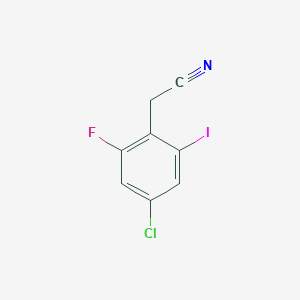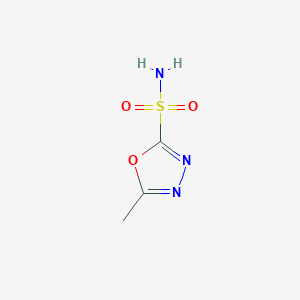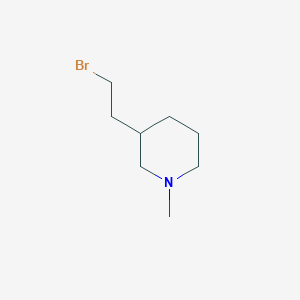
3-(2-Bromoethyl)-1-methylpiperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Bromoethyl)-1-methylpiperidine is an organic compound that belongs to the class of piperidine derivatives It is characterized by the presence of a bromine atom attached to an ethyl group, which is further connected to a piperidine ring substituted with a methyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromoethyl)-1-methylpiperidine typically involves the bromination of 1-methylpiperidine. One common method is the reaction of 1-methylpiperidine with 1,2-dibromoethane in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, leading to the formation of this compound.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of scalability and safety. The use of microreactors allows for precise control of reaction conditions, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions
3-(2-Bromoethyl)-1-methylpiperidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 1-methylpiperidine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: N-oxides and other oxidized derivatives.
Reduction: 1-Methylpiperidine.
科学研究应用
3-(2-Bromoethyl)-1-methylpiperidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
作用机制
The mechanism of action of 3-(2-Bromoethyl)-1-methylpiperidine involves its interaction with molecular targets such as enzymes and receptors. The bromine atom can participate in electrophilic interactions, while the piperidine ring can engage in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of target proteins and influence biological pathways.
相似化合物的比较
Similar Compounds
3-(2-Bromoethyl)piperidine: Lacks the methyl group on the piperidine ring.
1-Methyl-3-(2-chloroethyl)piperidine: Contains a chlorine atom instead of a bromine atom.
3-(2-Iodoethyl)-1-methylpiperidine: Contains an iodine atom instead of a bromine atom.
Uniqueness
3-(2-Bromoethyl)-1-methylpiperidine is unique due to the presence of both a bromine atom and a methyl group on the piperidine ring. This combination of substituents can influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.
属性
分子式 |
C8H16BrN |
|---|---|
分子量 |
206.12 g/mol |
IUPAC 名称 |
3-(2-bromoethyl)-1-methylpiperidine |
InChI |
InChI=1S/C8H16BrN/c1-10-6-2-3-8(7-10)4-5-9/h8H,2-7H2,1H3 |
InChI 键 |
URYHQXCCXKIJNN-UHFFFAOYSA-N |
规范 SMILES |
CN1CCCC(C1)CCBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


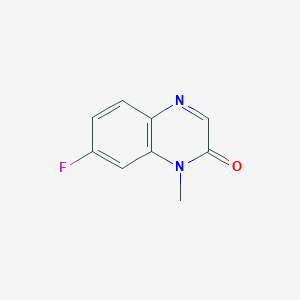
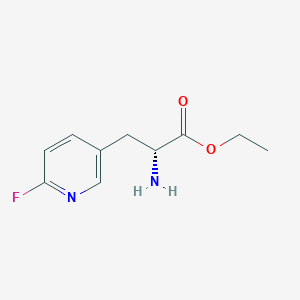

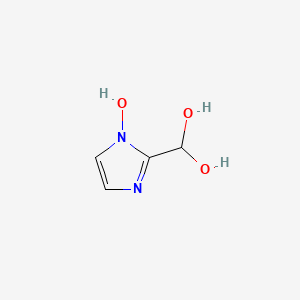
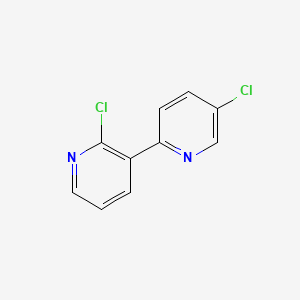


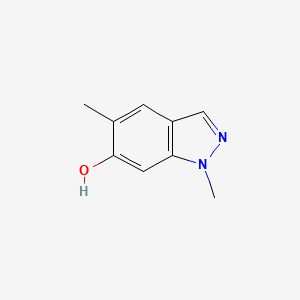
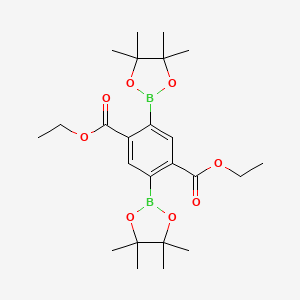
![N-((trans-4-(5-Chloro-[3,4'-bipyridin]-2-yl)cyclohexyl)methyl)-5-methoxythiophene-2-carboxamide](/img/structure/B13122428.png)
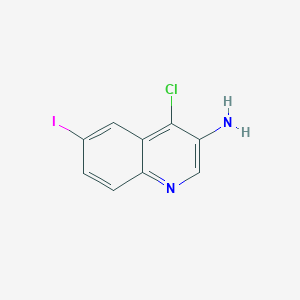
![4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,5]thiadiazolo[3,4-c]pyridine](/img/structure/B13122436.png)
